2-Bromotoluene: A Comprehensive Technical Guide
2-Bromotoluene: A Comprehensive Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a technical overview of 2-Bromotoluene (ortho-bromotoluene), a pivotal aromatic compound in organic synthesis and pharmaceutical development. This document details its chemical and physical properties, outlines key experimental protocols for its synthesis and common reactions, and presents this information in a clear, accessible format for the scientific community.
Core Identifiers and Properties
2-Bromotoluene, a colorless to pale yellow liquid, is a substituted aromatic hydrocarbon with a bromine atom and a methyl group attached to a benzene ring.[1]
Physicochemical Data
The following tables summarize the key physical and chemical properties of 2-Bromotoluene, facilitating easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C7H7Br | [2][4][7] |
| Molecular Weight | 171.03 g/mol | [2][4][7] |
| Appearance | Clear colorless to pale beige/yellow liquid | [1][2][5] |
| Density | 1.422 g/mL at 25 °C | [1][4][5] |
| Melting Point | -27 °C | [1][4][5] |
| Boiling Point | 181.5 - 184 °C at 760 mmHg | [4][8] |
| Flash Point | 78 - 79 °C (172.4 - 174.2 °F) | [4][5][8] |
| Refractive Index | 1.555 at 20 °C | [1][4][5] |
| Water Solubility | Insoluble (<0.1 g/100 mL at 15 °C) | [3][5] |
| Solubility in Organic Solvents | Soluble in alcohol, ether, acetone | [3] |
| Vapor Pressure | 1 hPa at 25 °C | [8] |
| Vapor Density | 5.9 (Air = 1) | [2][8] |
| log Kow | 3.50 | [2] |
Table 2: Chemical Identifiers
| Identifier Type | Identifier | Source(s) |
| Beilstein Registry Number | 1904176 | [4][5] |
| EC Number | 202-421-7 | [2][4] |
| PubChem CID | 7236 | [2][3] |
| InChI Key | QSSXJPIWXQTSIX-UHFFFAOYSA-N | [3][4] |
| SMILES | Cc1ccccc1Br | [3][4] |
Synthesis and Reactivity
2-Bromotoluene is a versatile intermediate in organic synthesis.[6] Its reactivity is primarily centered around the carbon-bromine bond, making it an excellent substrate for a variety of coupling reactions and for the formation of organometallic reagents.
Synthesis via Sandmeyer Reaction
A common and reliable method for the preparation of 2-Bromotoluene is the Sandmeyer reaction, which involves the diazotization of o-toluidine followed by displacement with a bromide ion, typically from a copper(I) bromide catalyst.
Caption: Logical workflow for the synthesis of 2-Bromotoluene.
Experimental Protocol: Synthesis of o-Bromotoluene
The following procedure is adapted from a verified method published in Organic Syntheses.
Materials:
-
o-Toluidine (commercial grade, 162 g, 1.5 moles)
-
40% Hydrobromic Acid (commercial, 880 cc, 6 moles)
-
Sodium Nitrite (coarsely powdered, commercial, 116 g, 1.7 moles)
-
Copper Powder (reduced copper or fine filings, 5 g)
-
Concentrated Sulfuric Acid
-
Sodium Hydroxide (powdered)
-
Calcium Chloride (anhydrous)
-
Ice
Procedure:
-
Diazotization: In a 3-L flask, dissolve 162 g (1.5 moles) of o-toluidine in 880 cc of 40% hydrobromic acid. Cool the solution to 10°C in an ice bath. Add 116 g (1.7 moles) of coarsely powdered sodium nitrite in portions of about 10 g at a time. After each addition, stopper the flask and shake until all red fumes are absorbed. Crucially, maintain the temperature below 10°C throughout the addition.
-
Sandmeyer Reaction: Once the diazotization is complete, add 5 g of copper powder to the solution. Attach a reflux condenser to the flask and heat very cautiously. The evolution of nitrogen gas will become vigorous; as soon as the reaction begins, cool the flask with ice to moderate the rate.
-
Work-up: When the vigorous reaction subsides, heat the mixture on a steam bath for 30 minutes. Add 1 L of water and steam distill the mixture until approximately 1.5 L of distillate has been collected.
-
Isolation: Make the distillate alkaline by adding about 10 g of powdered sodium hydroxide. The crude o-bromotoluene will separate as a lower, red-colored layer. Separate this layer.
-
Purification: Wash the crude product with concentrated sulfuric acid, which will remove most of the color. Follow this with two washes with water. Dry the product over a small amount of anhydrous calcium chloride, filter, and distill. The pure product boils at 178–181°C. The expected yield is 110–120 g (43–47% of the theoretical amount).
Applications in Drug Development and Research
2-Bromotoluene is a valuable building block in the synthesis of complex organic molecules and pharmaceuticals.[1][6]
Suzuki-Miyaura Coupling
The bromine atom makes 2-bromotoluene an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction forms a new carbon-carbon bond, enabling the synthesis of biaryl compounds, which are common motifs in drug molecules.[1] For example, it is used in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid and meclofenamic acid.[3][5][6]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Grignard Reagent Formation
2-Bromotoluene can be used to prepare the corresponding Grignard reagent, 2-tolylmagnesium bromide. This organometallic compound is a powerful nucleophile and strong base, widely used for forming new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, esters, and carbon dioxide.
Safety and Handling
2-Bromotoluene is considered a hazardous substance. It is a combustible liquid and is harmful if swallowed.[8][9] It can cause skin and serious eye irritation and may cause respiratory irritation.[9][10]
-
Hazard Codes: Xn (Harmful), Xi (Irritant)[5]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H411 (Toxic to aquatic life with long lasting effects)[5][10]
-
Precautionary Measures: Handle in a well-ventilated area, away from open flames and hot surfaces.[8] Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[4] Ensure eyewash stations and safety showers are readily accessible.[8]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[4][5][8] Recommended storage temperature is 2-8°C.[4][5]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. web.mnstate.edu [web.mnstate.edu]
